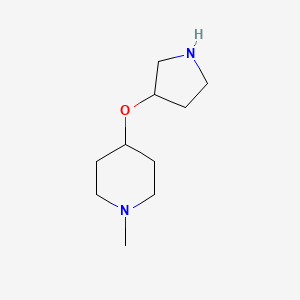

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine

Description

1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is a synthetic organic molecule characterized by a piperidine (B6355638) ring and a pyrrolidine (B122466) ring linked by an ether bond. The nitrogen atom of the piperidine ring is substituted with a methyl group. This structural arrangement makes it a subject of research for potential applications in medicine.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O |

| Molar Mass | 184.28 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Physical and chemical properties data for this specific compound are not widely available in public literature, reflecting its status primarily as a research chemical.

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom. researchgate.netwisdomlib.org These compounds are of immense importance in both industry and biology, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and naturally occurring alkaloids. researchgate.net The presence of the nitrogen atom imparts specific chemical properties to these rings, influencing their reactivity, basicity, and ability to form hydrogen bonds. This makes them particularly well-suited for interacting with biological targets such as enzymes and receptors. researchgate.net

This compound is a prime example of a molecule built from saturated nitrogen heterocycles. The absence of double bonds within the piperidine and pyrrolidine rings gives the molecule a three-dimensional, flexible structure, which is a desirable trait in drug design for achieving specific and high-affinity binding to protein targets.

Both the piperidine and pyrrolidine rings are privileged scaffolds in medicinal chemistry, meaning they are frequently found in the structures of approved drugs and biologically active compounds. researchgate.netwisdomlib.orgbeilstein-journals.org

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the production of numerous drugs. researchgate.net Its derivatives have shown a wide range of pharmacological activities, including anticancer, antiviral, analgesic, and anti-Alzheimer's properties. researchgate.net The piperidine moiety is a key component in many central nervous system (CNS) active drugs due to its ability to interact with various receptors in the brain. researchgate.netnih.gov For instance, the well-known Alzheimer's drug, Donepezil, features a piperidine ring. nih.gov

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is also a versatile scaffold in drug discovery. nih.gov It is found in many natural alkaloids and has been incorporated into drugs with diverse therapeutic applications. researchgate.net The stereochemistry of the pyrrolidine ring can be readily modified, allowing for the fine-tuning of a molecule's biological activity. nih.gov Pyrrolidine derivatives have been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents.

The combination of these two important heterocyclic systems within a single molecule, as seen in this compound, presents a compelling opportunity for drug discovery.

The comprehensive investigation of this compound is driven by the potential for this unique molecular architecture to yield novel therapeutic agents, particularly for neurological disorders. The rationale for its study is multifaceted and is primarily rooted in the established pharmacological significance of its constituent parts and their relevance to specific biological targets.

A key area of interest for compounds containing piperidine and pyrrolidine moieties is their interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs) . researchgate.netnih.gov These receptors are crucial for regulating a wide range of physiological functions, and their dysfunction is implicated in several diseases, including Alzheimer's disease. mdpi.comnih.gov The development of ligands that can selectively target specific subtypes of muscarinic receptors is a major goal in medicinal chemistry. researchgate.netnih.gov The structure of this compound, with its two basic nitrogen atoms and flexible ether linkage, suggests it could be a suitable candidate for binding to and modulating the activity of these receptors. researchgate.net

Furthermore, the piperidine scaffold is a promising framework for the development of treatments for Alzheimer's disease . nih.govresearchgate.net Researchers are actively exploring piperidine derivatives for their potential to inhibit key enzymes involved in the disease's progression and to modulate receptors that play a role in cognitive function. mdpi.comgoogle.comgoogle.com The combination of a piperidine ring with a pyrrolidine moiety in this compound offers a novel chemical space to explore for anti-Alzheimer's drug candidates. The synthesis and biological evaluation of such hybrid molecules are a logical step in the quest for more effective treatments for this neurodegenerative disease. mdpi.comresearchgate.net

Table 2: Research Areas of Interest for Piperidine and Pyrrolidine Derivatives

| Research Area | Relevance of Piperidine/Pyrrolidine Scaffolds |

|---|---|

| Alzheimer's Disease | Piperidine is a core structure in existing treatments and new investigational drugs. nih.govresearchgate.net |

| Muscarinic Receptor Modulation | Both piperidine and pyrrolidine derivatives are known to interact with muscarinic acetylcholine receptors. researchgate.netmdpi.com |

| Analgesia | Derivatives of 4-(1-pyrrolidinyl)piperidine (B154721) have shown significant analgesic activity. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-methyl-4-pyrrolidin-3-yloxypiperidine |

InChI |

InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3 |

InChI Key |

FOFLBPLTBITLGX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)OC2CCNC2 |

Origin of Product |

United States |

Advanced Structural Characterization and Analytical Methodologies for 1 Methyl 4 Pyrrolidin 3 Yloxy Piperidine

Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Dynamic NMR for Conformational Analysis)

No specific experimental data is publicly available.

High-Resolution Mass Spectrometry (HRMS)

No specific experimental data is publicly available.

Fourier-Transform Infrared (FT-IR) Spectroscopy

No specific experimental data is publicly available.

Solid-State Structural Determination

X-ray Crystallography for Absolute Stereochemistry and Conformation

No specific experimental data is publicly available.

Strategies for Low Crystallinity Samples (e.g., High-flux Synchrotron Sources)

No specific experimental data is publicly available.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for assessing the purity, quantifying the concentration, and resolving stereoisomers of 1-methyl-4-(pyrrolidin-3-yloxy)piperidine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, specific HPLC methods are developed to address purity and enantiomeric separation.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the standard for determining the purity and quantifying this compound in bulk substance and formulated products. The development of such a method involves a systematic approach to optimize separation from potential impurities, such as starting materials, byproducts, and degradation products.

Method Development: The development of a robust RP-HPLC method for a basic compound like this compound typically begins with column and mobile phase selection. A C18 column is a common first choice due to its versatility and hydrophobicity. nih.govresearchgate.netnih.gov Given the basic nature of the analyte, which contains two tertiary amine groups, peak tailing can be a significant issue. To mitigate this, an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the analyte is in its protonated form and to saturate free silanol (B1196071) groups on the stationary phase. nih.gov The mobile phase generally consists of an aqueous component (with the acidic modifier) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov

A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is typically employed to ensure the elution of all potential impurities with varying polarities. nih.gov Detection for this compound, which lacks a strong chromophore, might be challenging with a standard UV detector at higher wavelengths. Detection at lower wavelengths (e.g., 200-220 nm) or the use of more universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) would be appropriate.

Validation: The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.gov

Table 1: Representative RP-HPLC Method Parameters and Validation Summary

| Parameter | Typical Condition / Acceptance Criterion |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min researchgate.netnih.gov |

| Column Temperature | 30 °C nih.gov |

| Detection | UV at 210 nm or CAD/MS |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0% nih.gov |

| LOQ | Sufficiently low to detect impurities at required levels (e.g., 0.05%) |

| Specificity | Peak purity index > 0.999; Baseline resolution from all known impurities |

| Robustness | No significant changes in results with small variations in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2 °C) |

This compound possesses a chiral center at the 3-position of the pyrrolidine (B122466) ring, meaning it can exist as two enantiomers. A stereoselective HPLC method is required to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of a sample. This is critical as different enantiomers can have different pharmacological activities.

Method Development: The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for a wide range of chiral compounds and would be the primary choice for this analysis. nih.govmdpi.comresearchgate.net

Method development involves screening various CSPs (e.g., Chiralpak® or Lux® series) with different mobile phases. researchgate.net Mobile phases in chiral chromatography can be run in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes. nih.gov For amine-containing compounds, small amounts of an additive like diethylamine (B46881) (DEA) are often included in the mobile phase to improve peak shape and resolution. The selection of the optimal CSP and mobile phase combination is determined empirically by screening for baseline separation of the two enantiomers.

Validation: Validation of a chiral method focuses on its ability to accurately quantify the minor enantiomer in the presence of the major one. Key parameters include specificity (resolution between enantiomers), linearity of the minor enantiomer, and a limit of quantification (LOQ) low enough to meet regulatory requirements (e.g., quantifying the undesired enantiomer at the 0.1% level).

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Typical Condition |

| Chromatographic Conditions | |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Performance | |

| Resolution (Rs) | > 1.5 between enantiomers |

| LOQ for minor enantiomer | ≤ 0.1% of the nominal concentration of the major enantiomer |

Gas Chromatography (GC) for Specific Analytes

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While RP-HPLC is preferred for purity analysis of the non-volatile parent compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of specific, more volatile analytes. This can include residual solvents from the manufacturing process or potential volatile impurities and starting materials, such as N-methylpiperidine. nih.gov

A typical GC method would involve dissolving the sample in a suitable solvent and injecting it into the GC system. A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used. nih.gov The oven temperature is programmed to ramp up to ensure the separation of analytes with different boiling points. A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) detector allows for the identification of unknown peaks by comparing their mass spectra to a library. nih.govcmbr-journal.com

Table 3: Representative GC-MS Conditions for Volatile Impurity Analysis

| Parameter | Typical Condition |

| Chromatographic Conditions | |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Conditions | |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 - 400 amu |

Physicochemical Characterization Methods (Methodologies)

Understanding the physicochemical properties of this compound is fundamental to predicting its behavior. The determination of the acid dissociation constant (pKa) is a key component of this characterization.

Potentiometric Titration for pKa Determination

The pKa value indicates the strength of an acid or base and is a critical parameter that influences properties such as solubility, absorption, and receptor binding. This compound has two basic nitrogen atoms—one on the piperidine (B6355638) ring and one on the pyrrolidine ring—and is expected to have two corresponding pKa values. Potentiometric titration is a precise and reliable method for determining these values. who.intnih.gov

The methodology involves dissolving a precisely weighed amount of the compound in a suitable solvent, typically water or a co-solvent system like methanol-water for compounds with limited aqueous solubility. who.int The solution is then titrated with a standardized strong acid (e.g., HCl), while the pH of the solution is monitored continuously with a calibrated pH electrode. nih.gov

The titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence points, where the base is fully protonated, appear as inflection points on the curve. The pKa values can be determined from the half-equivalence points, where half of the basic sites are protonated. For a dibasic compound, two distinct equivalence points and corresponding pKa values would be expected, provided they are sufficiently different (typically by >2 pH units). The pKa of the N-methylpiperidine moiety is expected to be higher (more basic) than that of the pyrrolidine nitrogen due to electronic effects. researchgate.net

Table 4: General Procedure for Potentiometric pKa Determination

| Step | Description |

| 1. Preparation | A 0.01 M solution of this compound is prepared in deionized water (or a water/co-solvent mixture). The ionic strength is kept constant. who.intnih.gov |

| 2. Calibration | The pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0). |

| 3. Titration | The sample solution is titrated with a standardized 0.1 M HCl solution at a constant temperature (e.g., 25 °C). The pH is recorded after each incremental addition. who.int |

| 4. Data Analysis | A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the pH at the half-equivalence points. |

Computational and Theoretical Investigations of 1 Methyl 4 Pyrrolidin 3 Yloxy Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools in computational chemistry for predicting the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed understanding of molecular properties at the atomic level. For a molecule like 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine, which contains flexible piperidine (B6355638) and pyrrolidine (B122466) rings, these calculations can elucidate its preferred three-dimensional structure, electronic properties, and potential behavior in chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. jksus.orgresearchgate.net This method balances computational cost and accuracy, making it suitable for molecules of moderate size. jksus.org

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation. researchgate.net The process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the molecule's total electronic energy. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the identified structure is a true energy minimum. jksus.org This process is crucial for understanding the molecule's shape, which dictates how it can interact with other molecules, including biological targets. The piperidine ring typically adopts a chair conformation, and DFT would clarify the preferred orientation (axial vs. equatorial) of the pyrrolidin-3-yloxy substituent.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (ether) | ~1.43 Å |

| Bond Length | C-N (piperidine) | ~1.47 Å |

| Bond Length | C-N (pyrrolidine) | ~1.47 Å |

| Bond Angle | C-O-C (ether) | ~118° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and easily polarizable, whereas a large gap indicates high stability. mdpi.com For this compound, DFT calculations would provide the energies of the HOMO and LUMO. From these energies, various global reactivity descriptors can be calculated to quantify its chemical behavior. These descriptors provide insights into the molecule's potential to participate in chemical reactions. mdpi.com

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative, showing typical quantum chemical descriptors derived from HOMO and LUMO energies.

| Descriptor | Formula | Hypothetical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.97 | Tendency to donate electrons |

| LUMO Energy (ELUMO) | - | -2.36 | Tendency to accept electrons |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.61 | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | 6.97 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 2.36 | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 4.67 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.31 | Resistance to change in electron distribution |

Rationalization of Reaction Mechanisms

Quantum chemical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and intermediates. The energy difference between reactants and transition states, known as the activation energy, determines the reaction rate.

For reactions involving the formation or modification of the this compound scaffold, DFT studies could model the entire reaction pathway. This would involve locating the structures of all reactants, intermediates, transition states, and products. For instance, in a potential synthesis reaction, computational analysis could predict which pathway is more energetically favorable, thereby guiding experimental efforts to optimize reaction conditions and improve yields. Such studies have been successfully applied to understand complex reactions involving related heterocyclic systems.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to a large biological macromolecule, typically a protein receptor. nih.govnih.gov These methods are central to modern drug discovery and help in understanding the molecular basis of a drug's action. nih.gov

Identification of Putative Binding Sites and Interaction Modes

Molecular docking simulations place a ligand into the binding site of a target protein in various orientations and conformations to find the most stable binding mode. nih.gov The stability is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). researchgate.net

If this compound were to be investigated as a potential therapeutic agent, docking studies would be performed against relevant protein targets. The process would involve:

Obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a low-energy 3D conformation of the ligand, this compound, often from DFT optimization.

Running the docking algorithm to predict the binding pose and affinity.

The results would reveal the specific amino acid residues in the protein's active site that interact with the ligand. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for stable binding.

Table 3: Illustrative Docking Results for a Ligand in a Protein Active Site This table is a generic example of how docking interaction data is typically presented.

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -7.5 | TYR 84, ASP 121 | Hydrogen Bond |

| TRP 279, PHE 330 | Hydrophobic (π-π) |

In Silico Screening and Virtual Ligand Design

In silico (computer-based) screening is a technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If the this compound scaffold were identified as a promising starting point, virtual screening could be used to find derivatives with improved binding affinity or other desirable properties. proquest.com

Furthermore, the insights gained from docking studies can guide virtual ligand design. researchgate.netnih.gov By understanding the key interactions between the ligand and the receptor, medicinal chemists can propose modifications to the molecule's structure to enhance these interactions. For example, if a hydrogen bond with a specific amino acid is found to be critical, the ligand could be modified to include a functional group that acts as a better hydrogen bond donor or acceptor. This iterative process of design, docking, and evaluation accelerates the discovery of more potent and selective drug candidates. researchgate.net

Predictive Computational Models for Biological Relevance

Computational chemistry and cheminformatics have become indispensable tools in the early stages of drug discovery and development. These in silico methods allow for the prediction of a compound's potential biological activity, pharmacokinetic profile, and other important properties before it is synthesized, thereby saving significant time and resources. For a novel compound like this compound, a variety of predictive models can be employed to assess its biological relevance.

The structural features of this compound, namely the N-methylpiperidine and the pyrrolidine ether components, suggest potential interactions with several receptor families known to bind ligands with these motifs. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound to various receptors.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target receptor's crystal structure. The simulation then calculates the most favorable binding pose and estimates the binding energy, which is correlated with binding affinity (Ki or IC50 values).

Based on its structural similarity to known ligands, several receptors could be considered as potential targets for this compound. For instance, the N-methylpiperidine moiety is a common feature in ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs) and sigma receptors. nih.govnih.gov The pyrrolidine ring is also found in a variety of biologically active compounds with diverse receptor targets. nih.gov

Table 1: Potential Receptor Targets for this compound and Rationale for Investigation

| Receptor Target | Rationale for Prediction | Key Interacting Moieties |

| Muscarinic Acetylcholine Receptors (M1-M5) | The N-methylpiperidine scaffold is a well-established pharmacophore for muscarinic receptor ligands. nih.gov | The protonated nitrogen of the piperidine ring can form an ionic bond with a conserved aspartate residue in the binding pocket. The ether linkage and pyrrolidine ring can engage in hydrogen bonding and van der Waals interactions. |

| Sigma Receptors (σ1 and σ2) | Many sigma receptor ligands possess a piperidine or pyrrolidine ring and a basic nitrogen atom. nih.govmdpi.com | The N-methylpiperidine can interact with the receptor's hydrophobic pockets, while the nitrogen atom can participate in key ionic interactions. |

| Histamine (B1213489) H3 Receptor | The 4-oxypiperidine ether structure is a known scaffold for histamine H3 receptor antagonists. nih.gov | The protonated piperidine nitrogen can form a salt bridge, and the ether oxygen can act as a hydrogen bond acceptor. nih.gov |

| Opioid Receptors (μ, δ, κ) | The piperidine ring is a core structure in many opioid analgesics. | The basic nitrogen of the piperidine is crucial for binding to the anionic site of the opioid receptor. |

This table is illustrative and based on structural analogy. The actual binding affinities would need to be determined by specific computational and experimental studies.

Pharmacophore modeling and QSAR are powerful computational techniques used to understand the relationship between a molecule's structure and its biological activity. nih.govnih.gov For compounds with potential central nervous system (CNS) activity, these models can help in designing more potent and selective molecules. nih.gov

A pharmacophore model for this compound would define the essential spatial arrangement of chemical features required for its interaction with a specific CNS target. Based on its structure, a hypothetical pharmacophore could include a hydrogen bond acceptor (the ether oxygen), a positive ionizable feature (the piperidine nitrogen), and several hydrophobic regions. researchgate.net

QSAR models build a mathematical relationship between a set of molecular descriptors (physicochemical properties) and the biological activity of a series of compounds. nih.gov For CNS activity, relevant descriptors often include lipophilicity (logP), molecular weight, polar surface area, and various electronic and steric parameters. nih.gov While a specific QSAR model for this compound cannot be constructed without a dataset of related compounds with known activities, we can outline a general approach.

Table 2: Hypothetical Pharmacophore Model for CNS Activity of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction with Receptor |

| Hydrogen Bond Acceptor (A) | Ether oxygen | Hydrogen bonding with amino acid residues like tyrosine or serine. |

| Positive Ionizable (P) | Piperidine nitrogen (at physiological pH) | Ionic interaction with acidic residues such as aspartate or glutamate. |

| Hydrophobic (H1) | Methyl group on piperidine | Van der Waals interactions within a hydrophobic pocket. |

| Hydrophobic (H2) | Pyrrolidine ring | Hydrophobic interactions with nonpolar amino acid side chains. |

| Hydrophobic (H3) | Piperidine ring | Engagement with hydrophobic regions of the binding site. |

This pharmacophore model is a theoretical construct based on the chemical structure of the compound.

The prediction of a compound's ADME properties is crucial for its development as a potential drug. Various in silico models can estimate these properties for this compound. researchgate.net These models are often based on large datasets of experimentally determined properties and use machine learning algorithms to make predictions. nih.gov

Key ADME parameters that can be predicted include:

Absorption: Intestinal absorption, Caco-2 permeability, and oral bioavailability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution.

Metabolism: Prediction of metabolic stability and identification of potential sites of metabolism by cytochrome P450 (CYP450) enzymes. researchgate.net

Excretion: Prediction of renal clearance.

Interactions with CYP450 enzymes are particularly important to predict, as inhibition or induction of these enzymes can lead to drug-drug interactions. researchgate.net Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP450 isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Table 3: Predicted ADME and CYP450 Interaction Profile for this compound (Illustrative)

| ADME/Tox Property | Predicted Value/Classification | Method of Prediction |

| Absorption | ||

| Lipinski's Rule of Five | Compliant | Calculation of molecular weight, logP, H-bond donors, and H-bond acceptors. |

| Gastrointestinal Absorption | High | Based on predictive models using topological polar surface area and other descriptors. eijppr.com |

| Distribution | ||

| Blood-Brain Barrier Penetration | Likely | Small molecular size and moderate lipophilicity suggest potential for CNS penetration. |

| P-glycoprotein Substrate | Undetermined | Requires specific models; piperidine derivatives can be substrates. |

| Metabolism | ||

| CYP2D6 Inhibition | Possible | The N-methylpiperidine moiety can interact with the active site of CYP2D6. researchgate.net |

| CYP3A4 Inhibition | Possible | Many nitrogen-containing heterocyclic compounds show some level of CYP3A4 inhibition. researchgate.net |

| Excretion | ||

| Renal Clearance | Moderate | Depends on water solubility and interaction with renal transporters. |

These predictions are based on general principles and data from related compounds. Specific in silico tools would be needed for a more accurate assessment.

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of an ion in the gas phase. mdpi.com The CCS value is a characteristic property of a molecule and can aid in its identification.

Predictive models, often employing machine learning algorithms, have been developed to calculate the CCS of a molecule from its 2D or 3D structure. nih.gov These models are trained on large databases of experimentally determined CCS values and use various molecular descriptors or fingerprints as input. mdpi.com

For this compound, a predicted CCS value could be generated using such a model. This would be valuable for future analytical studies, helping to confirm the compound's identity in complex mixtures without the need for an authentic reference standard.

Table 4: Conceptual Framework for CCS Prediction of this compound

| Input Data | Computational Model | Predicted Output | Application |

| 2D Structure (SMILES) of this compound | Machine Learning Model (e.g., Gradient Boosting, Deep Neural Network) trained on a large CCS database. mdpi.com | A numerical CCS value (in Ų) | - Structural confirmation in analytical workflows (e.g., metabolomics, drug metabolism studies).- Differentiation from isomers.- Building a reference library of predicted CCS values. |

| Molecular Descriptors (e.g., molecular weight, polar surface area, number of rotatable bonds) | |||

| Molecular Fingerprints (e.g., MACCS, ECFP) |

The actual predicted CCS value would depend on the specific model and parameters used.

Lack of Publicly Available Pharmacological Data for this compound

Despite a comprehensive search of scientific literature and pharmacological databases, there is currently no publicly available in vitro receptor binding or functional profiling data for the chemical compound This compound at the specified central nervous system (CNS) receptors.

The requested article, which was to be structured around detailed pharmacological investigations and structure-activity relationship (SAR) studies of this specific compound, cannot be generated due to the absence of published research findings. Searches for binding affinities (Ki) or functional activities (e.g., IC50, EC50) at serotonin (B10506) (5-HT2A), GABA, adrenoceptors (alpha-2), histamine (H3, H4), and nicotinic acetylcholine (nAChR) receptors for this compound did not yield any specific results.

While the chemical structure, containing a 1-methylpiperidine (B42303) core linked via an ether to a pyrrolidine ring, is recognized in chemical supplier catalogs, it does not appear in peer-reviewed pharmacological studies that would provide the necessary data to fulfill the detailed outline requested. The existing literature discusses the pharmacological profiles of various other piperidine and pyrrolidine derivatives at the target receptors, but this information is not directly applicable to the specific molecular structure of this compound.

Therefore, without primary research data, it is not possible to construct the specified data tables or provide a detailed analysis of the compound's interaction with the CNS targets outlined in the user's request.

Pharmacological Investigation and Structure Activity Relationship Sar Studies of 1 Methyl 4 Pyrrolidin 3 Yloxy Piperidine and Analogs

In Vitro Receptor Binding and Functional Profiling

Central Nervous System (CNS) Receptor Ligand-Binding Assays

Neurokinin-1 (NK1) Receptors

The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the primary receptor for the neuropeptide Substance P. This receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists have been a focus of drug discovery efforts for conditions such as chemotherapy-induced nausea and vomiting, depression, and anxiety. The piperidine (B6355638) scaffold is a common structural motif in many known NK1 receptor antagonists, valued for its ability to orient key pharmacophoric features in a desirable three-dimensional arrangement for receptor binding. While the broader class of piperidine-containing compounds has been extensively studied for NK1 receptor antagonism, specific binding affinity and functional activity data for 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine at the NK1 receptor are not extensively detailed in publicly available literature. Structure-activity relationship studies on related compounds suggest that the nature of the substituent at the 4-position of the piperidine ring is critical for potent NK1 receptor antagonism.

Enzyme Inhibition Assays for Therapeutic Targets

The therapeutic potential of this compound and its analogs has been explored through their inhibitory activity against several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Both AChE and BChE are serine hydrolases that play a crucial role in the degradation of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing acetylcholine levels in the brain. nih.gov The piperidine moiety is a well-established scaffold in the design of cholinesterase inhibitors. However, specific inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for this compound against AChE and BChE have not been prominently reported in the scientific literature, precluding a definitive assessment of its potency and selectivity for these enzymes.

NLRP3 ATPase: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). The ATPase activity of NLRP3 is essential for its activation. Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. While various chemical scaffolds are being investigated as NLRP3 inhibitors, specific data on the inhibitory effect of this compound on NLRP3 ATPase activity is not currently available in published research.

Cell-Based Assays for Inflammasome Inhibition and Cytotoxicity Assessment

Cell-based assays are crucial for evaluating the efficacy and safety of potential drug candidates in a biologically relevant context. For compounds targeting the NLRP3 inflammasome, cellular assays typically involve stimulating immune cells, such as macrophages, with NLRP3 activators and measuring the subsequent release of IL-1β. These assays provide a measure of the compound's ability to inhibit the entire inflammasome signaling cascade within a living cell. Furthermore, cytotoxicity assessments are performed in parallel to ensure that the observed inhibition is not a result of general cellular toxicity. At present, specific data from such cell-based inflammasome inhibition and cytotoxicity assays for this compound are not described in the available scientific literature.

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure influence its biological activity. For the this compound scaffold, SAR investigations would aim to identify key structural features that govern its potency and selectivity for various biological targets.

Impact of Stereochemistry on Receptor Affinity and Functional Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its interaction with chiral biological targets such as receptors and enzymes. The this compound structure contains at least one stereocenter in the pyrrolidine (B122466) ring. The absolute configuration (R or S) at this center, as well as the potential for cis/trans isomerism with respect to the piperidine ring, could significantly influence its biological activity. It is well-established in drug design that different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. However, specific studies detailing the synthesis and comparative biological evaluation of the different stereoisomers of this compound are not currently available.

Modulating Ring Size and Substituent Effects on Biological Activity

Alterations to the size of the heterocyclic rings and the nature of their substituents can dramatically affect a compound's biological profile. For the this compound scaffold, this could involve:

Pyrrolidine Ring Modifications: Expanding the pyrrolidine to a piperidine or contracting it to an azetidine (B1206935) ring would alter the spatial relationship between the ether linkage and the piperidine core. Additionally, introducing substituents on the pyrrolidine ring could influence both potency and selectivity.

Piperidine Ring Modifications: The N-methyl group on the piperidine is a key feature. Its replacement with other alkyl groups or its removal could impact receptor affinity and physicochemical properties.

While the general principles of such modifications are understood in medicinal chemistry, specific SAR data for analogs of this compound with varied ring sizes and substituents are not documented in the accessible literature.

Rational Analog Design and Optimization Strategies

Rational drug design involves the iterative process of designing, synthesizing, and testing new molecules based on an understanding of the target's structure and the SAR of a lead compound. For this compound, optimization strategies would likely focus on improving its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). This could involve computational modeling to predict favorable interactions with the target binding site, followed by the synthesis of analogs with modified functional groups. For instance, replacing the N-methyl group with a larger, non-metabolizable group could enhance metabolic stability. However, without initial biological data and a validated biological target for this specific compound, the application of rational design and optimization strategies remains a prospective endeavor.

Pre-clinical Pharmacokinetic (PK) Analysis in Animal Models

The preclinical evaluation of a drug candidate's pharmacokinetic (PK) profile is a critical step in drug discovery, providing essential insights into how the compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. This section focuses on the preclinical pharmacokinetic analysis of this compound and its structural analogs in various animal models. Understanding these parameters is fundamental to predicting the compound's behavior in humans and establishing a potential therapeutic window.

Characterization of Absorption and Distribution Profiles

For instance, a comprehensive preclinical study on GNE-A, a complex MET kinase inhibitor featuring a fluoropiperidine moiety, revealed variable absorption and extensive distribution across different species. The oral bioavailability of GNE-A was found to be 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. researchgate.net This variability highlights the species-specific differences in absorption and first-pass metabolism.

The volume of distribution (Vd), an indicator of how widely a drug distributes throughout the body, for GNE-A ranged from 2.1 to 9.0 L/kg in these species. researchgate.net A larger Vd suggests greater distribution into tissues, which can be advantageous for reaching target receptors but may also lead to off-target effects. Furthermore, plasma protein binding for GNE-A was high, ranging from 96.7% to 99.0%. researchgate.net High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect. Blood-to-plasma concentration ratios for GNE-A were between 0.78 and 1.46, indicating that it does not preferentially sequester into red blood cells. researchgate.net

Table 1: Preclinical Pharmacokinetic Parameters of GNE-A (an Analogous Piperidine Compound)

| Parameter | Mouse | Rat | Monkey | Dog |

|---|---|---|---|---|

| Oral Bioavailability (%) | 88.0 | 11.2 | 72.4 | 55.8 |

| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 13.9 | 2.44 |

| Volume of Distribution (L/kg) | 2.1 - 9.0 | 2.1 - 9.0 | 2.1 - 9.0 | 2.1 - 9.0 |

| Terminal Half-Life (h) | N/A | 1.67 | N/A | 16.3 |

Data sourced from a study on the preclinical pharmacokinetics of GNE-A, a MET kinase inhibitor containing a piperidine moiety. researchgate.net

Evaluation of Metabolic Stability in Microsomal Systems

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability. In vitro assays using liver microsomes from different species, including human, are standard in early drug discovery to predict in vivo metabolism. springernature.com These systems contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs.

Structure-activity relationship (SAR) studies often focus on modifying chemical structures to enhance metabolic stability. For a series of piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH), it was found that the introduction of an aromatic moiety could significantly improve microsomal stability. escholarship.org Conversely, another study on piperazin-1-ylpyridazines showed that certain structural modifications could improve the in vitro intrinsic clearance by more than 50-fold.

Table 2: Metabolic Stability of "Compound 12" in Liver Microsomes

| Species | Percent Remaining after 120 min (%) |

|---|---|

| Human | 72.6 |

| Mouse | 27.5 |

| Rat | 16.7 |

Data from an in vitro metabolic stability assay of a heterocyclic compound in liver microsomes. researchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation in Pre-clinical Efficacy Models

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach used to understand the relationship between drug concentration in the body and its pharmacological effect over time. nih.gov This correlation is vital for predicting the therapeutic dose and dosing regimen in humans.

In preclinical settings, PK/PD models are developed by integrating pharmacokinetic data with efficacy data from animal models of disease. For example, in the study of the MET kinase inhibitor GNE-A, a PK/PD model was constructed to correlate drug exposure with tumor growth inhibition in a human non-small cell lung carcinoma xenograft mouse model. researchgate.net This modeling projected that oral doses of 5.6 and 13 mg/kg/day would be required for 50% and 90% tumor growth inhibition, respectively. researchgate.net

The establishment of a robust PK/PD relationship is contingent on identifying a relevant biomarker of drug effect. For compounds targeting the central nervous system, this might involve measuring receptor occupancy or changes in neurotransmitter levels in relation to drug concentrations in the brain. For antimicrobial agents, the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is often the PK/PD index that best predicts efficacy. nih.gov The ultimate goal of preclinical PK/PD modeling is to provide a rational basis for the design of early clinical trials, helping to select a starting dose and predict the therapeutic window in humans. nih.gov

Emerging Research Trajectories and Academic Applications of the 1 Methyl 4 Pyrrolidin 3 Yloxy Piperidine Scaffold

Development of Novel Chemical Probes and Pharmacological Tools

The unique stereochemical and conformational properties of the 1-methyl-4-(pyrrolidin-3-yloxy)piperidine scaffold make it an attractive candidate for the development of specialized chemical probes and pharmacological tools. Such tools are indispensable for elucidating complex biological pathways, validating novel drug targets, and characterizing receptor-ligand interactions. The scaffold's inherent three-dimensionality, a result of its sp³-hybridized carbon centers, allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological macromolecules.

The development of molecules based on this scaffold could involve several key strategies:

Radiolabeling: Introduction of isotopes such as ³H, ¹¹C, or ¹⁸F would enable its use as a radioligand in binding assays to determine receptor affinity and density, or as a tracer in Positron Emission Tomography (PET) imaging to visualize target distribution in vivo.

Fluorescent Tagging: Conjugation with a fluorophore could create probes for use in fluorescence microscopy and high-throughput screening assays to study cellular target engagement and localization.

Biotinylation: Attachment of a biotin moiety would allow for the isolation and identification of binding partners (target deconvolution) through affinity purification techniques.

The value of heterocyclic structures in creating such tools is well-established. For instance, various piperidine- and pyrrolidine-containing molecules have been successfully developed as probes for central nervous system (CNS) targets, ion channels, and G-protein coupled receptors (GPCRs), where the basic nitrogen atoms can participate in key ionic interactions within receptor binding pockets. The ether linkage in the this compound scaffold adds a degree of conformational constraint and a key hydrogen bond acceptor site, which can be exploited to fine-tune binding selectivity and pharmacokinetic properties.

Scaffold Diversification for Advanced Medicinal Chemistry Research

Scaffold diversification is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) to optimize lead compounds into clinical candidates. The this compound framework offers multiple vectors for chemical modification, allowing for the generation of extensive compound libraries to probe interactions with biological targets. The non-planar nature of both the piperidine (B6355638) and pyrrolidine (B122466) rings provides an opportunity to develop molecules with enhanced three-dimensionality, a feature often correlated with improved clinical success.

Key points for diversification on this scaffold include:

Piperidine N1-Substitution: The methyl group on the piperidine nitrogen can be replaced with a wide range of alkyl, aryl, acyl, or heterocyclic groups to modulate potency, selectivity, and physicochemical properties such as solubility and metabolic stability.

Pyrrolidine N-Substitution: The secondary amine of the pyrrolidine ring (if unprotected) offers another site for functionalization, allowing for the introduction of diverse substituents that can explore different regions of a target's binding pocket.

Stereochemical Variation: The scaffold contains at least two stereocenters (at C4 of the piperidine and C3 of the pyrrolidine). The synthesis of distinct stereoisomers is critical, as different spatial arrangements can lead to dramatically different biological profiles and binding modes.

Ring Substitution: Introduction of substituents on the carbon atoms of either the piperidine or pyrrolidine rings can influence the molecule's conformation and provide additional points of interaction with a target.

A hypothetical SAR study for a series of analogs targeting a generic receptor might yield data similar to that presented in the table below, illustrating how systematic modifications can impact biological activity.

| Compound ID | Piperidine N1-Substituent (R¹) | Pyrrolidine N-Substituent (R²) | Stereochemistry (C3/C4) | Binding Affinity (IC₅₀, nM) |

|---|---|---|---|---|

| 1a | -CH₃ | -H | (R,R) | 150 |

| 1b | -CH₂CH₃ | -H | (R,R) | 125 |

| 1c | -CH₃ | -H | (S,S) | 850 |

| 1d | -CH₃ | -C(O)CH₃ | (R,R) | 320 |

| 1e | -CH₂-Cyclopropyl | -H | (R,R) | 45 |

| 1f | -CH₂-Phenyl | -H | (R,R) | 22 |

This table presents hypothetical data for illustrative purposes. As shown, small changes to the N-substituents (e.g., methyl vs. cyclopropylmethyl) or altering the stereochemistry can have a profound impact on binding affinity. Such systematic exploration is essential for optimizing the scaffold for a specific biological application.

Future Directions in Complex Heterocyclic Ether Synthesis

The construction of ether linkages, particularly between two complex heterocyclic fragments, remains a significant challenge in synthetic organic chemistry. Traditional methods like the Williamson ether synthesis often require harsh conditions and may not be suitable for highly functionalized or sterically hindered substrates. Therefore, the development of novel, efficient, and mild synthetic routes to access scaffolds like this compound is a critical research objective.

Future progress in this area is expected to be driven by several key trends:

Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions have become powerful tools for C-O bond formation. Future research will likely focus on developing new ligand systems that can facilitate the coupling of secondary heterocyclic alcohols with heterocyclic partners under milder conditions and with greater functional group tolerance.

Photoredox and Electrochemical Methods: Light- and electricity-driven reactions represent a sustainable and powerful approach to forming challenging bonds. These methods can generate highly reactive radical intermediates under exceptionally mild conditions, potentially enabling the direct C-H functionalization of one heterocycle and subsequent coupling with a heterocyclic alcohol, thus avoiding pre-functionalization steps.

Aryne Chemistry: The insertion of arynes into C=O bonds has emerged as a powerful, transition-metal-free method for creating certain classes of oxygen heterocycles. While not directly applicable to the target scaffold, the underlying principles of using highly reactive intermediates could inspire new strategies for forming ether bonds between saturated rings.

Flow Chemistry and Automation: The use of continuous flow reactors can enable the safe use of hazardous reagents or unstable intermediates, often providing higher yields and purity than traditional batch processes. Automating these processes will accelerate the synthesis of compound libraries for scaffold diversification efforts.

Ultimately, the goal is to develop synthetic methodologies that are not only efficient and high-yielding but also environmentally benign and amenable to large-scale production, which will be essential for the widespread academic and industrial application of the this compound scaffold and its derivatives.

Q & A

Q. How can reaction conditions be optimized for synthesizing 1-Methyl-4-(pyrrolidin-3-yloxy)piperidine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate bases (e.g., sodium hydride or potassium carbonate) and solvents (e.g., ethers, amides) to facilitate nucleophilic substitution or coupling reactions. For example, piperidine derivatives often require inert conditions and controlled temperatures (40–80°C) to minimize side reactions. Reaction progress should be monitored via TLC or HPLC, with purification steps (e.g., column chromatography, recrystallization) tailored to the compound’s polarity .

- Key Parameters Table :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Base | NaH or K₂CO₃ | Enhances nucleophilicity of pyrrolidin-3-ol |

| Solvent | DMF or THF | Balances solubility and reaction rate |

| Temperature | 50–70°C | Reduces decomposition |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic shifts for piperidine (δ 2.5–3.5 ppm) and pyrrolidine (δ 1.6–2.2 ppm) protons.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing isotopic peaks for chlorine or bromine impurities if present.

- X-ray Crystallography : Resolves 3D conformation, critical for studying biological interactions .

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Store under nitrogen at –20°C to prevent degradation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved hazardous waste protocols. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can computational methods predict the reactivity and selectivity of this compound in novel reactions?

- Methodological Answer : Quantum mechanical calculations (DFT, MD simulations) model transition states and electron density maps to predict regioselectivity in cross-coupling or cyclization reactions. For instance, Fukui indices identify nucleophilic/electrophilic sites on the piperidine ring. Machine learning algorithms (e.g., ICReDD’s reaction path search) can narrow experimental conditions by correlating steric/electronic parameters with yields .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Reassessment : Verify activity at multiple concentrations (e.g., IC₅₀ values in µM–nM ranges).

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation.

- Target Engagement Studies : Employ SPR or CETSA to confirm direct binding to purported targets (e.g., GPCRs, kinases) .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the pyrrolidine-piperidine scaffold?

- Methodological Answer : Introduce substituents at the pyrrolidine oxygen or piperidine nitrogen to modulate lipophilicity (ClogP) and hydrogen-bonding capacity. For example:

- Electron-Withdrawing Groups (EWGs) : Improve metabolic stability but may reduce membrane permeability.

- Deuterated Analogs : Enhance pharmacokinetics without altering target affinity .

- SAR Table :

| Modification | Biological Impact |

|---|---|

| Methoxy at pyrrolidine | ↑ Solubility, ↓ CYP3A4 inhibition |

| Fluorine at piperidine | ↑ Target binding affinity |

Q. What methodologies identify and quantify synthetic impurities in this compound batches?

- Methodological Answer :

- HPLC-MS/MS : Detects trace impurities (e.g., unreacted starting materials, oxidation byproducts) with LOQ ≤ 0.1%.

- NMR Relaxation Experiments : Differentiates isomers or diastereomers via T₁/T₂ relaxation times.

- ICH Guidelines : Follow Q3A/B thresholds for reporting impurities in preclinical studies .

Data Contradiction Analysis

Q. How to address conflicting spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring-flipping in piperidine) by acquiring spectra at –40°C to 80°C.

- COSY/NOESY : Assign overlapping peaks by correlating through-space and through-bond interactions.

- Reference Standards : Compare with authenticated samples from independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.